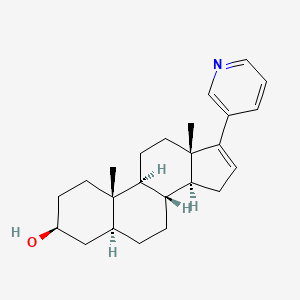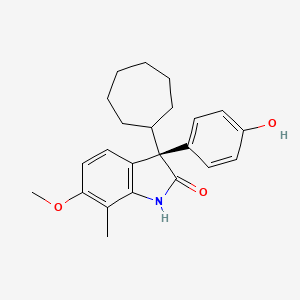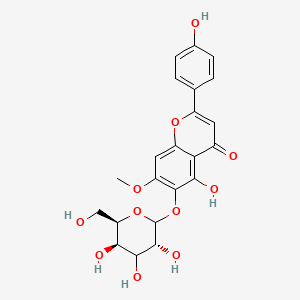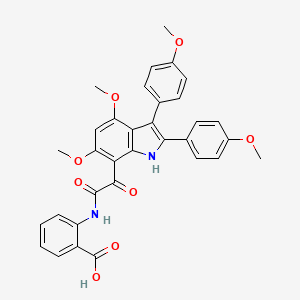
Antibacterial agent 81
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 81 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its ability to inhibit the growth of various bacterial strains, making it a valuable asset in the fight against bacterial infections. This compound is particularly effective against drug-resistant bacteria, which pose a significant threat to public health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 81 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial activity of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to verify the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
Antibacterial agent 81 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the chemical properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound with enhanced antibacterial properties.
Scientific Research Applications
Antibacterial agent 81 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies for antibacterial agents.
Biology: Researchers use it to investigate the interactions between antibacterial agents and bacterial cells, including the effects on bacterial growth and metabolism.
Medicine: It is explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: this compound is used in the development of antibacterial coatings for medical devices, textiles, and other materials to prevent bacterial contamination and infection.
Mechanism of Action
The mechanism of action of Antibacterial agent 81 involves targeting specific molecular pathways within bacterial cells. It typically binds to essential enzymes or proteins, inhibiting their function and disrupting critical cellular processes. This can lead to the inhibition of cell wall synthesis, protein synthesis, or DNA replication, ultimately resulting in bacterial cell death. The compound’s ability to target multiple pathways makes it effective against a broad spectrum of bacteria, including drug-resistant strains.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antibacterial agent 81 include other synthetic antibacterial agents such as:
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits protein synthesis by binding to the bacterial ribosome.
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.
Uniqueness
What sets this compound apart from these similar compounds is its broad-spectrum activity and effectiveness against drug-resistant bacteria. Unlike some antibiotics that target a single pathway, this compound can disrupt multiple bacterial processes, reducing the likelihood of resistance development. Additionally, its synthetic nature allows for modifications to enhance its efficacy and reduce potential side effects.
Properties
Molecular Formula |
C33H28N2O8 |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
2-[[2-[4,6-dimethoxy-2,3-bis(4-methoxyphenyl)-1H-indol-7-yl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C33H28N2O8/c1-40-20-13-9-18(10-14-20)26-27-24(42-3)17-25(43-4)28(30(27)35-29(26)19-11-15-21(41-2)16-12-19)31(36)32(37)34-23-8-6-5-7-22(23)33(38)39/h5-17,35H,1-4H3,(H,34,37)(H,38,39) |
InChI Key |
LOILEPBIUIBSMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC3=C2C(=CC(=C3C(=O)C(=O)NC4=CC=CC=C4C(=O)O)OC)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



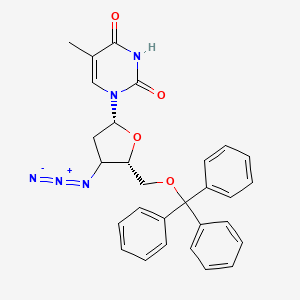


![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)
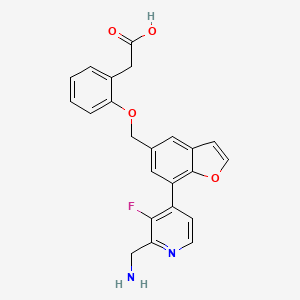
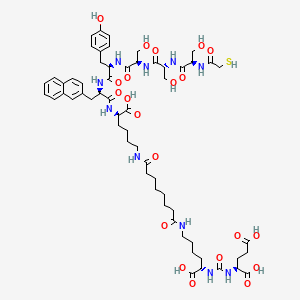
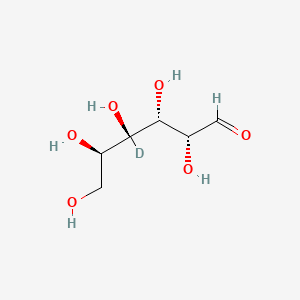
![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)

